(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
Description
Properties
IUPAC Name |
[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-12-19-20-16(25-12)13-6-5-9-22(11-13)17(24)15-10-18-23(21-15)14-7-3-2-4-8-14/h2-4,7-8,10,13H,5-6,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMVKKIZFQWAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a novel synthetic molecule that incorporates a thiadiazole moiety and a triazole ring. This combination suggests potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to summarize the biological activities associated with this compound based on recent research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes:
- A piperidine ring.
- A thiadiazole ring.
- A triazole moiety.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Neurokinin Receptor Inhibition : The compound has been shown to bind to neurokinin receptors, inhibiting their activity which may contribute to its therapeutic effects in various conditions such as pain and inflammation.
- Antimicrobial Activity : Studies indicate that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Antimicrobial Properties
Research has demonstrated that compounds similar to this compound show promising antimicrobial effects. For instance:
- Minimum Inhibitory Concentration (MIC) values for related thiadiazole derivatives have been reported as low as 32.6 μg/mL against certain bacterial strains .
Anticancer Activity
The anticancer potential of this compound is suggested by its ability to disrupt cellular processes in cancer cells. Several studies have highlighted:
- Cell Cycle Arrest : Compounds featuring the thiadiazole structure have been shown to induce cell cycle arrest in cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokines through modulation of signaling pathways influenced by the compound's interaction with various receptors.
Research Findings and Case Studies
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiadiazole and triazole compounds exhibit significant antimicrobial activity. The presence of the piperidine ring enhances the efficacy of these compounds against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings suggest that the structural components of the compound may play a crucial role in enhancing its antimicrobial properties .
Antitumor Activity
Compounds similar to (3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone have shown promise in cancer research. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.
Case Study: Antitumor Effects
A study investigating the effects of triazole derivatives on cancer cell lines demonstrated that several synthesized compounds exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of S-phase arrest and up-regulation of pro-apoptotic proteins .
Pharmacokinetics and Mechanism of Action
Understanding the pharmacokinetic properties of this compound is essential for evaluating its potential therapeutic applications. Similar compounds have been studied for their absorption, distribution, metabolism, and excretion (ADME) profiles.
Chemical Reactions Analysis
Piperidine Ring
-
Alkylation/Acylation : Substitution at the nitrogen atom via nucleophilic reactions (e.g., with alkyl halides or acyl chlorides).
-
Hydrogenolysis : Potential cleavage of C-N bonds under high-pressure hydrogenation, though stability depends on substituents.
Thiadiazole Moiety
-
Electrophilic substitution : Reactivity at the C-5 position due to conjugative effects .
-
Oxidative cleavage : Susceptibility to cleavage under strong oxidizing conditions (e.g., H<sub>2</sub>O<sub>2</sub> in acidic conditions) .
Triazole Moiety
-
Click chemistry : Potential for further cycloaddition reactions with terminal alkynes or azides .
-
Hydrolysis : Stability under acidic/basic conditions depends on triazole substituents .
Thiadiazole Formation
The synthesis of the 1,3,4-thiadiazole core typically involves:
-
Thiohydrazide formation : Reaction of carbonyl compounds with thiohydrazines.
-
Oxidative cyclization : Conversion of thiohydrazides to thiadiazoles using Fe(II) salts .
Analytical Techniques
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
Answer: The compound integrates three critical motifs:
- 5-methyl-1,3,4-thiadiazole : A sulfur- and nitrogen-containing heterocycle known for enhancing metabolic stability and binding to biological targets via hydrophobic and π-π interactions .
- Piperidine ring : A flexible six-membered amine ring that can adopt chair or boat conformations, influencing steric interactions during target binding .
- 2-phenyl-1,2,3-triazole : A polar aromatic group contributing to solubility and hydrogen-bonding capabilities .
Q. Methodological Insight :
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Answer: Synthesis typically involves multi-step protocols:
Piperidine-thiadiazole coupling : Acylation of piperidine with a thiadiazole-carboxylic acid derivative under reflux in DCM or DMF .
Triazole introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the phenyl-triazole moiety .
Q. Optimization Strategies :
| Parameter | Recommendation | Evidence |
|---|---|---|
| Solvent | Use DMF for better solubility of intermediates | |
| Catalyst | CuI/DBU for higher regioselectivity in CuAAC | |
| Temperature | 60–80°C for thiadiazole-piperidine coupling |
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : H NMR to confirm triazole proton signals (δ 7.5–8.5 ppm) and piperidine ring conformation (δ 1.5–3.0 ppm) .
- IR Spectroscopy : Detect C=O stretch (~1650–1700 cm) and thiadiazole C-S vibrations (~650–750 cm) .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and rule out byproducts .
Q. Which initial biological assays are recommended to screen this compound’s activity?
Answer:
- Enzyme inhibition assays : Target kinases or proteases due to thiadiazole’s affinity for ATP-binding pockets .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can contradictory results in biological activity data (e.g., varying IC50_{50}50 values across studies) be systematically resolved?
Answer:
- Source Analysis : Compare assay conditions (e.g., pH, serum content) that may alter compound stability .
- Structural Validation : Confirm compound purity via HPLC and compare with published spectra .
- Dose-Response Repetition : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What strategies are effective for designing analogs to establish structure-activity relationships (SAR)?
Answer:
- Core Modifications :
- Replace 5-methyl-thiadiazole with 5-ethyl or 5-aryl groups to assess steric effects .
- Substitute phenyl-triazole with pyridinyl-triazole to enhance polarity .
- Methodology :
- Use parallel synthesis to generate libraries via click chemistry .
- Apply QSAR models to prioritize analogs with predicted higher activity .
Q. How can computational methods predict this compound’s pharmacokinetic and target-binding properties?
Answer:
- Molecular Docking : Simulate binding to kinases (e.g., EGFR) using AutoDock Vina; validate with crystallographic data .
- ADMET Prediction : Use SwissADME to estimate logP (target <5), BBB permeability, and CYP450 interactions .
- MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .
Q. What experimental approaches can assess metabolic stability and degradation pathways?
Answer:
- In vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS .
- Metabolite Identification : Use HR-MS/MS to detect oxidation (e.g., thiadiazole → sulfoxide) or piperidine N-dealkylation .
- Stability Profiling : Test compound integrity under physiological pH (1.2–7.4) and UV light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
